
1,3,2-Oxathiastannolane, 2,2-dioctyl-
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Overview
Description
1,3,2-Oxathiastannolane, 2,2-dioctyl- is a heterocyclic organotin compound featuring a five-membered ring containing oxygen, sulfur, and tin atoms. The tin center is substituted with two octyl groups, conferring lipophilic properties to the molecule.
Organotin compounds are widely studied for their catalytic and biological activities, though their toxicity profiles require careful evaluation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxathiastannolane, 2,2-dioctyl- typically involves the reaction of dioctyltin oxide with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Thioglycolic acid→1,3,2-Oxathiastannolane, 2,2-dioctyl-
Industrial Production Methods
In industrial settings, the production of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves large-scale reactions using similar reagents. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Oxathiastannolane, 2,2-dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
1,3,2-Oxathiastannolane, 2,2-dioctyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,3,2-Oxathiastannolane, 2,2-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Comparison with 2,2-Dibutyl-1,3,2-Oxathiastannolane
Structural Differences :
- Alkyl Substituents: The dioctyl variant has longer octyl chains compared to the dibutyl analog (C₈H₁₇ vs. C₄H₉).
- Toxicity: The dibutyl analog exhibits moderate toxicity (oral LD₅₀ in mice: 505 mg/kg) and severe toxicity via intravenous routes (LD₅₀: 53,800 µg/kg). The dioctyl variant may exhibit lower acute toxicity due to reduced bioavailability from increased molecular weight, though chronic bioaccumulation risks could rise .
Table 1: Key Properties of Oxathiastannolane Derivatives
Comparison with 1,3,2-Dioxastannolane Derivatives
Heteroatom Influence :
- Oxygen vs. Sulfur: Replacing sulfur in the oxathiastannolane ring with oxygen (as in 1,3,2-dioxastannolane) reduces ring strain and alters electronic properties. Sulfur’s larger atomic size and polarizability may enhance nucleophilic reactivity at the tin center .
Table 2: Reactivity and Stability Comparison
Comparison with Cyclic Sulfamidates and Sulfates
These compounds act as synthetic equivalents to epoxides, undergoing ring-opening reactions with nucleophiles . In contrast, tin-containing rings may exhibit metal-centered reactivity (e.g., transmetalation or catalysis), expanding their utility in organometallic synthesis .
Properties
CAS No. |
10310-50-6 |
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Molecular Formula |
C18H38OSSn |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2,2-dioctyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/2C8H17.C2H5OS.Sn/c2*1-3-5-7-8-6-4-2;3-1-2-4;/h2*1,3-8H2,2H3;4H,1-2H2;/q;;-1;+2/p-1 |
InChI Key |
KJYRSLFSCKNLQB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn]1(OCCS1)CCCCCCCC |
Origin of Product |
United States |
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